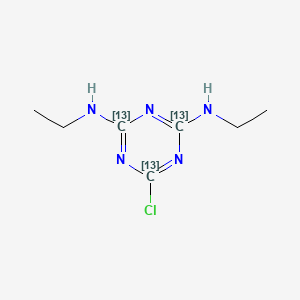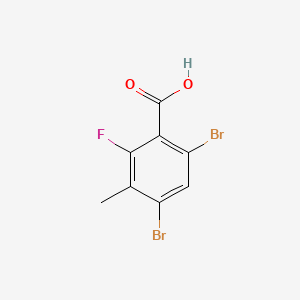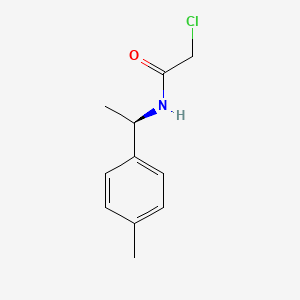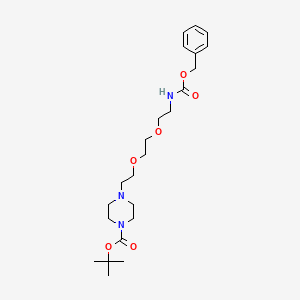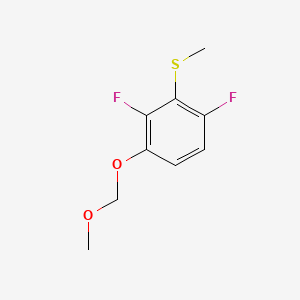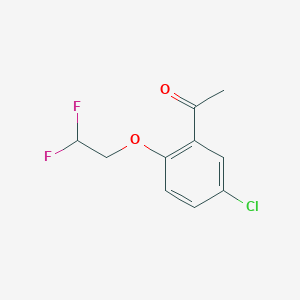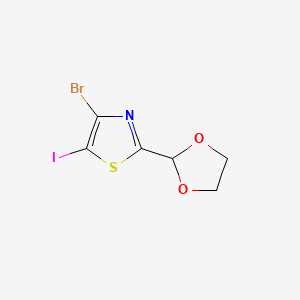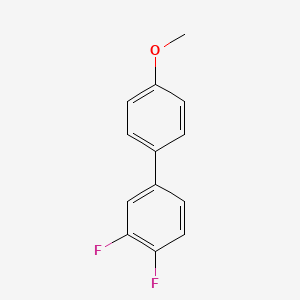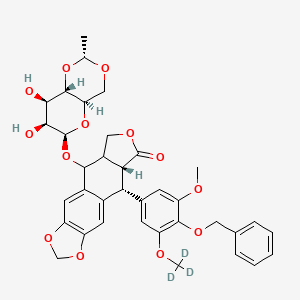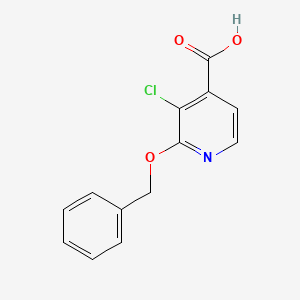
2-(Benzyloxy)-3-chloroisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-3-chloroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a benzyloxy group and a chlorine atom attached to the isonicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloroisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid as the core structure.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting isonicotinic acid with benzyl alcohol in the presence of a suitable catalyst.
Chlorination: The final step involves the introduction of the chlorine atom. This can be achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Benzyloxy)-3-chloroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Benzyloxy)-3-chloroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Benzyloxy)-3-chloroisonicotinic acid involves its interaction with specific molecular targets. The benzyloxy group and chlorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
- 2-(Benzyloxy)-4-chloroisonicotinic acid
- 2-(Benzyloxy)-3-bromoisonicotinic acid
- 2-(Benzyloxy)-3-fluoroisonicotinic acid
Uniqueness
2-(Benzyloxy)-3-chloroisonicotinic acid is unique due to the specific positioning of the benzyloxy group and chlorine atom, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC 名称 |
3-chloro-2-phenylmethoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI 键 |
HOKHUYAXTQAHDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



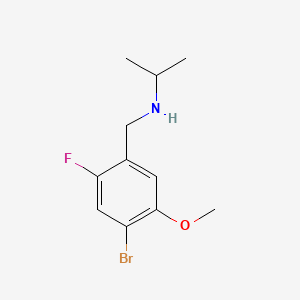
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
